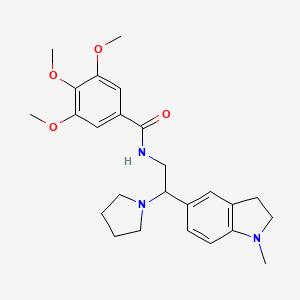

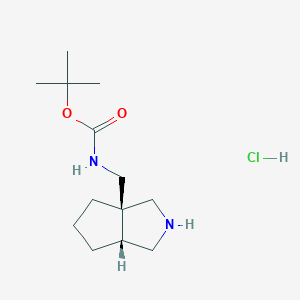

![molecular formula C10H15Cl2N3 B2831349 1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine dihydrochloride CAS No. 2097936-93-9](/img/structure/B2831349.png)

1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine dihydrochloride” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are heterocyclic compounds that have been receiving significant attention in the synthetic chemistry community due to their wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines often involves multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. For instance, a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups . The reaction also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Imidazo[1,2-a]pyridine derivatives are explored for their unique chemical properties and synthetic versatility. For instance, a study demonstrated the synthesis of 3-substituted imidazo[1,2-a]pyridines as potential antiulcer agents, although none displayed significant antisecretory activity. However, some compounds exhibited cytoprotective properties, showcasing the chemical diversity and potential biological relevance of these compounds (Starrett et al., 1989). Additionally, methodologies for the efficient synthesis of sulfonylated furan or imidazo[1,2-a]pyridine derivatives through a three-component reaction have been developed, indicating the adaptability of these compounds in chemical synthesis (Cui et al., 2018).

Medicinal Chemistry Applications

The scaffold of imidazo[1,2-a]pyridine has been a focal point in the design of new pharmaceutical agents. Its applications span across various therapeutic areas, including anticonvulsant, antimicrobial, and anticancer activities. One study elaborates on the synthesis of imidazo[1,2-a]pyridines with potential application in medicinal chemistry, aiming at discovering small molecules that could optimally fit the three-dimensional binding sites of biological targets (Schmid et al., 2006). Moreover, the imidazo[1,2-a]pyridine scaffold has been identified as a "drug prejudice" structure due to its broad range of applications in medicinal chemistry, underscoring its versatility and potential as a base for developing new therapeutic agents (Deep et al., 2016).

Advanced Synthesis Techniques

Research into the imidazo[1,2-a]pyridine framework has also led to the development of novel synthesis techniques. For instance, the copper-catalyzed tandem oxidative C–H amination/cyclizations provided a straightforward strategy for synthesizing a wide array of imidazo[1,2-a]pyridines, demonstrating the scope of modern synthetic methods in accessing complex heterocyclic compounds efficiently (Pericherla et al., 2013).

Mécanisme D'action

Target of Action

Imidazole-containing compounds, which include this compound, have been reported to show a broad range of biological activities . They are known to interact with various targets, including γ-aminobutyric acid receptors , which are crucial in maintaining the balance of excitation and inhibition in the central nervous system .

Mode of Action

For instance, some imidazole derivatives, such as zolpidem, exert their hypnotic effects by blocking γ-aminobutyric acid receptors . This leads to an increase in inhibitory signals in the brain, thereby promoting sleep .

Biochemical Pathways

Imidazole-containing compounds are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities . For example, they can affect the signaling pathways associated with γ-aminobutyric acid receptors .

Result of Action

Imidazole-containing compounds are known to induce a variety of biological responses, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Propriétés

IUPAC Name |

1-imidazo[1,2-a]pyridin-3-ylpropan-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3.2ClH/c1-8(11)6-9-7-12-10-4-2-3-5-13(9)10;;/h2-5,7-8H,6,11H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCXHFUUOXMHKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CN=C2N1C=CC=C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide](/img/structure/B2831267.png)

![Ethyl 2-[[4-benzyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2831276.png)

![5-Methyl-3-[[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2831280.png)

![4-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-2-(furan-2-yl)-1,3-oxazol-5-amine](/img/structure/B2831281.png)

![3-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]methyl}-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B2831285.png)

![[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2831288.png)

![6-Amino-5-[(4-fluorophenyl)methylideneamino]-2-oxo-1-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carbonitrile](/img/structure/B2831289.png)